molecular formula C7H12Cl2O B14148999 7-Chloroheptanoyl chloride CAS No. 54771-63-0

7-Chloroheptanoyl chloride

Cat. No.: B14148999
CAS No.: 54771-63-0
M. Wt: 183.07 g/mol
InChI Key: AHXVHWRKKIHQBS-UHFFFAOYSA-N
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Description

7-Chloroheptanoyl chloride is an organic compound with the molecular formula C7H12Cl2O. It is a seven-carbon acyl chloride with a chlorine atom attached to the seventh carbon. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroheptanoyl chloride typically involves the chlorination of heptanoic acid or its derivatives. One common method is the reaction of heptanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroheptanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: 7-chloroheptanoic acid derivatives.

    Hydrolysis: 7-chloroheptanoic acid.

    Reduction: 7-chloroheptanol.

Mechanism of Action

The mechanism of action of 7-Chloroheptanoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. In biological systems, it can be used to modify proteins and other biomolecules by acylation, which can alter their function and activity .

Comparison with Similar Compounds

Uniqueness: 7-Chloroheptanoyl chloride is unique due to the presence of the chlorine atom on the seventh carbon, which imparts distinct reactivity and properties compared to other acyl chlorides. This makes it particularly useful in the synthesis of specific pharmaceuticals and fine chemicals .

Properties

IUPAC Name

7-chloroheptanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl2O/c8-6-4-2-1-3-5-7(9)10/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXVHWRKKIHQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311035
Record name 7-Chloroheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54771-63-0
Record name 7-Chloroheptanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54771-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloroheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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